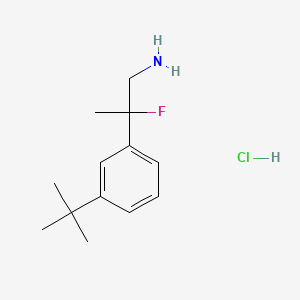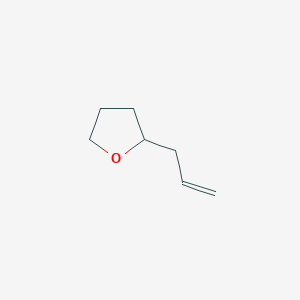
Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylacetic acid and contains both amino and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-amino-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-(2,4-dimethoxyphenyl)acetate
- Methyl 2-(4-ethyl-2,5-dimethoxyphenyl)acetate
- Methyl 2-(4-methoxyphenyl)acetate
Uniqueness
Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other similar compounds. The amino group allows for additional hydrogen bonding and potential interactions with biological targets, while the methoxy groups increase its lipophilicity and stability.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5,12H2,1-3H3 |
InChI 键 |
KRATWCYNGUMUOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)




![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
